molecular formula C17H17N3S B14909698 4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14909698
M. Wt: 295.4 g/mol
InChI Key: JQHMRIUMHQYRCS-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylphenyl group and a phenylethyl group attached to the triazole ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylethylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the attached functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

4-(4-Methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can also interact with biological receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.

    4-(4-Methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-amine: Contains an amine group instead of a thiol group, leading to different chemical and biological properties.

    4-(4-Methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-ol: Contains a hydroxyl group, which can influence its solubility and reactivity.

Uniqueness

The presence of the thiol group in 4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to similar compounds. The thiol group can participate in specific chemical reactions and interactions that other functional groups cannot, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

4-(4-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3S/c1-13-7-10-15(11-8-13)20-16(18-19-17(20)21)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,19,21)

InChI Key

JQHMRIUMHQYRCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)CCC3=CC=CC=C3

Origin of Product

United States

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